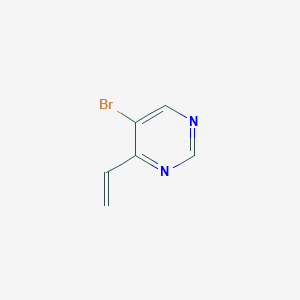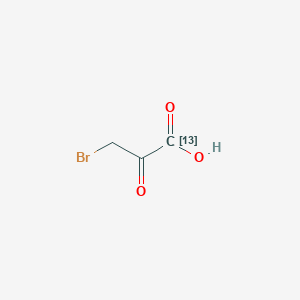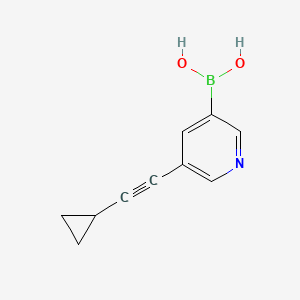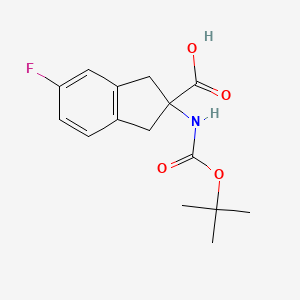
2-(Boc-amino)-5-fluoro-2,3-dihydro-1H-indene-2-carboxylic acid
Descripción general
Descripción
The compound “2-(Boc-amino)-5-fluoro-2,3-dihydro-1H-indene-2-carboxylic acid” is a complex organic molecule. The Boc (tert-butyloxycarbonyl) group is a common protecting group used in organic synthesis, particularly in the synthesis of peptides . It is used to protect an amino function during synthesis .
Synthesis Analysis
The Boc group can be introduced to the amino function through a reaction with di-tert-butyl dicarbonate (Boc2O) in the presence of a base . The reaction can be catalyzed by various substances, including ionic liquids . The Boc group can be removed later under mild acidic conditions .Chemical Reactions Analysis
The Boc group is stable under most conditions, but can be removed under mild acidic conditions . This property is useful in peptide synthesis, where the Boc group can protect an amino function during synthesis and then be removed to allow further reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(Boc-amino)-5-fluoro-2,3-dihydro-1H-indene-2-carboxylic acid” would depend on its exact structure. Boc-protected compounds are generally stable under most conditions, but the Boc group can be removed under mild acidic conditions .Aplicaciones Científicas De Investigación
Stereoselective Preparation and Structural Analysis
- The compound has been used in the stereoselective preparation of fluoro-β-amino acid residues, which are then incorporated into pyrimidinones and cyclic β-peptides. This aids in obtaining structural data such as bond lengths and angles, useful in understanding molecular conformations (Yoshinari et al., 2011).
Triazole-based Scaffolds Synthesis
- The compound plays a role in the synthesis of 5-amino-1,2,3-triazole-4-carboxylic acid, a molecule crucial for creating collections of peptidomimetics or biologically active compounds based on the triazole scaffold. This process aids in overcoming the Dimroth rearrangement issue (Ferrini et al., 2015).
Synthesis of Novel Amino Acids and Peptides
- This compound is integral in synthesizing new amino acids, like fluorinated beta-amino acids. These new amino acids are then used as building blocks in medicinal chemistry, offering insights into novel therapeutic possibilities (Van Hende et al., 2009).
Development of Unnatural Amino Acids for β-Sheetlike Structures
- It contributes to the creation of unnatural amino acids that mimic tripeptide β-strand and form β-sheetlike hydrogen-bonded dimers. This is significant for understanding protein structures and designing peptide-based drugs (Nowick et al., 2000).
Synthesis of Fluorophore Containing Amino Acids
- 2-(Boc-amino)-5-fluoro-2,3-dihydro-1H-indene-2-carboxylic acid is used in synthesizing novel fluorescent, achiral α-amino acids, which are crucial for the creation of peptides with specific optical properties. This has implications in the development of sensors and imaging agents (Lohier et al., 2006).
Direcciones Futuras
Propiedades
IUPAC Name |
5-fluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-dihydroindene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18FNO4/c1-14(2,3)21-13(20)17-15(12(18)19)7-9-4-5-11(16)6-10(9)8-15/h4-6H,7-8H2,1-3H3,(H,17,20)(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHJCQFMLHDNTBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CC2=C(C1)C=C(C=C2)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18FNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Boc-amino)-5-fluoro-2,3-dihydro-1H-indene-2-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Bromo-2,8-dimethylimidazo[1,2-a]pyridine](/img/structure/B1375740.png)
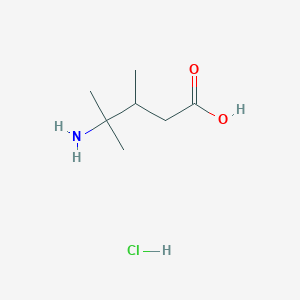

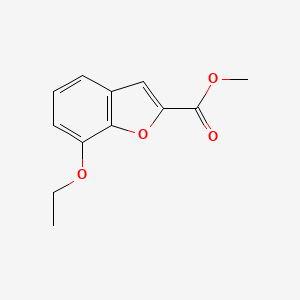
![6-bromo-N-[(4-methylphenyl)methyl]hexanamide](/img/structure/B1375748.png)
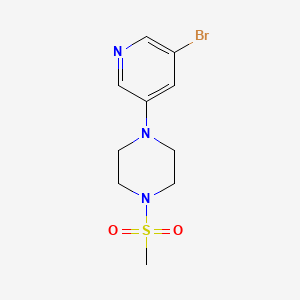
![1H-Pyrrolo[2,3-c]pyridine-7-carbonitrile](/img/structure/B1375750.png)
![1-Benzyl 9-tert-butyl 5-oxo-1,4,9-triazaspiro[5.5]undecane-1,9-dicarboxylate](/img/structure/B1375751.png)
![2-Benzyl-2-azaspiro[4.4]nonan-6-one](/img/structure/B1375755.png)
